molecular formula C10H13ClO B8515553 4-Chloro-2-phenylbutan-2-ol

4-Chloro-2-phenylbutan-2-ol

Cat. No.: B8515553
M. Wt: 184.66 g/mol
InChI Key: JSEQZADGMNKIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-phenylbutan-2-ol (IUPAC name: 2-(4-chlorophenyl)butan-2-ol, CAS 3947-53-3) is a tertiary alcohol with a molecular formula of C₁₀H₁₃ClO and a molecular weight of 184.67 g/mol . The compound features a chlorine atom at the para position of the phenyl ring and a hydroxyl group on the secondary carbon of a butane chain. Its structural configuration imparts distinct physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced stability from the aromatic ring.

Key identifiers include:

  • PubChem CID: 15590446
  • MDL Number: MFCD12068034
  • InChI Key: InChI=1S/C10H13ClO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7,12H,3H2,1-2H3

This compound is primarily utilized in organic synthesis and pharmaceutical research due to its functional versatility as a chiral building block or intermediate .

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

4-chloro-2-phenylbutan-2-ol

InChI

InChI=1S/C10H13ClO/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3

InChI Key

JSEQZADGMNKIHW-UHFFFAOYSA-N

Canonical SMILES

CC(CCCl)(C1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

4-Phenyl-2-butanone

Key Data :

Property 4-Chloro-2-phenylbutan-2-ol 4-Phenyl-2-butanone
CAS 3947-53-3 2550-26-7
Molecular Formula C₁₀H₁₃ClO C₁₀H₁₂O
Molecular Weight 184.67 g/mol 148.20 g/mol
Functional Group Tertiary alcohol Ketone
Substituents 4-Chlorophenyl Phenyl

Analysis :

  • Functional Group Impact: The ketone group in 4-phenyl-2-butanone eliminates hydrogen-bonding capability, reducing its boiling point compared to the alcohol analog. This also increases its electrophilicity, making it more reactive in nucleophilic additions (e.g., Grignard reactions).
  • Applications: 4-Phenyl-2-butanone is commonly used as a fragrance intermediate and solvent , whereas this compound’s alcohol group enhances its utility in asymmetric synthesis.
2-(3-Chloro-4-fluorophenyl)butan-2-ol

Key Data :

Property This compound 2-(3-Chloro-4-fluorophenyl)butan-2-ol
CAS 3947-53-3 1379366-86-5
Molecular Formula C₁₀H₁₃ClO C₁₀H₁₂ClFO
Molecular Weight 184.67 g/mol 202.65 g/mol
Substituents 4-Chlorophenyl 3-Chloro-4-fluorophenyl

Analysis :

  • Substituent Effects: The addition of fluorine at the meta position increases molecular weight and introduces steric and electronic effects.
  • Bioactivity : Halogenated analogs like this are often explored in medicinal chemistry for enhanced metabolic stability .
4-Chloro-2-methyl-2-butanol

Key Data :

Property This compound 4-Chloro-2-methyl-2-butanol
CAS 3947-53-3 1985-88-2
Molecular Formula C₁₀H₁₃ClO C₅H₁₁ClO
Molecular Weight 184.67 g/mol 122.59 g/mol
Substituents 4-Chlorophenyl Methyl and chloro

Analysis :

  • Structural Simplicity : The absence of a phenyl group reduces steric bulk, increasing volatility (lower molecular weight).
  • Applications: 4-Chloro-2-methyl-2-butanol is used as a solvent or intermediate in fine chemical synthesis , whereas the phenyl analog’s aromaticity favors applications requiring planar rigidity.

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